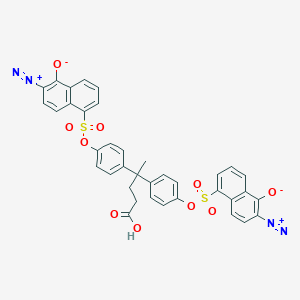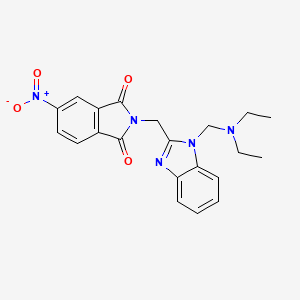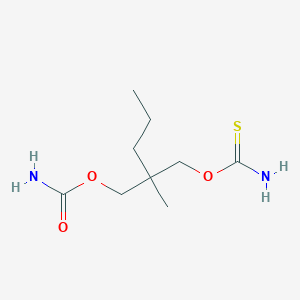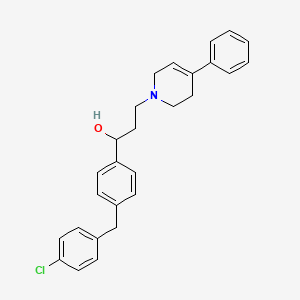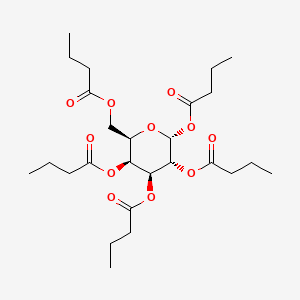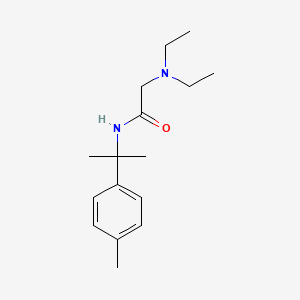
Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- typically involves the reaction of 2-(diethylamino)acetamide with alpha,alpha,p-trimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are common in substitution reactions.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study and characterization.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(alpha,alpha,p-trimethylbenzyl)-: Lacks the diethylamino group.
Acetamide, 2-(diethylamino)-: Lacks the trimethylbenzyl group.
Benzamide derivatives: Similar structure but with a benzamide core instead of acetamide.
Uniqueness
Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- is unique due to the presence of both the diethylamino and trimethylbenzyl groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
91793-43-0 |
|---|---|
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[2-(4-methylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)12-15(19)17-16(4,5)14-10-8-13(3)9-11-14/h8-11H,6-7,12H2,1-5H3,(H,17,19) |
Clave InChI |
CRLAXTNDRBGCCT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC(C)(C)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


